molecular formula C19H14N2O2 B12157700 Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI)

Cat. No.: B12157700
M. Wt: 302.3 g/mol
InChI Key: SRDLYELOJDRFGJ-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) is a heterocyclic compound featuring a naphtho[2,1-b]furan core substituted with an acetamide group at the 1-position and a 4-pyridinyl moiety at the N-atom. The naphtho[2,1-b]furan scaffold is prized for its planar aromatic system, which enhances π-π stacking interactions with biological targets, while the acetamide and pyridinyl groups likely improve solubility and binding specificity .

Properties

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-pyridin-4-ylacetamide

InChI

InChI=1S/C19H14N2O2/c22-18(21-15-7-9-20-10-8-15)11-14-12-23-17-6-5-13-3-1-2-4-16(13)19(14)17/h1-10,12H,11H2,(H,20,21,22)

InChI Key

SRDLYELOJDRFGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CO3)CC(=O)NC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Oxidation of 2-Acetylnaphtho[2,1-b]furan

The acetyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic aqueous conditions. This step is critical for subsequent amidation but often requires careful control of reaction time to avoid over-oxidation. The resulting naphtho[2,1-b]furan-1-carboxylic acid is isolated in 65–70% yield.

Amidation with 4-Aminopyridine

The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-aminopyridine in anhydrous dichloromethane. Triethylamine is added to scavenge HCl, yielding N-4-pyridinyl-naphtho[2,1-b]furan-1-acetamide. This step proceeds with moderate efficiency (50–60% yield), necessitating chromatographic purification to remove unreacted starting materials.

Table 2: Amidation Reaction Parameters

IntermediateReagentSolventTemperatureTimeYield (%)
Naphtho[2,1-b]furan-1-carboxylic acidSOCl₂TolueneReflux3 h90 (acid chloride)
Acid chloride4-AminopyridineCH₂Cl₂0°C → RT12 h55–60

Regioselective Modifications and Byproduct Management

Competing reactions during amidation, such as N-acylation of the pyridine nitrogen, are mitigated by using bulky bases like 2,6-lutidine to suppress nucleophilic attack at undesired positions. Additionally, the choice of solvent (e.g., dichloromethane over THF) improves regioselectivity by reducing the polarity of the reaction medium, favoring attack at the primary amine of 4-aminopyridine.

Spectroscopic Characterization and Validation

Key intermediates and the final product are characterized using IR, ¹H/¹³C NMR, and mass spectrometry:

  • IR Spectroscopy : The acetamide carbonyl stretch appears at 1,650–1,680 cm⁻¹, while the furan C-O-C vibration is observed at 1,020–1,040 cm⁻¹.

  • ¹H NMR : The pyridinyl protons resonate as doublets at δ 8.50–8.70 ppm (J = 5–6 Hz), and the acetamide NH proton appears as a singlet at δ 10.2–10.5 ppm.

  • Mass Spectrometry : The molecular ion peak at m/z 302.3 (M⁺) confirms the molecular formula C₁₉H₁₄N₂O₂.

Yield Optimization and Scale-Up Challenges

Despite robust small-scale synthesis (≤10 g), scale-up efforts face challenges due to exothermic reactions during amidation and poor solubility of intermediates. Strategies include:

  • Slow Addition of Reagents : Controlled addition of SOCl₂ to prevent thermal degradation.

  • High-Dilution Techniques : Reducing dimerization side reactions during cyclization steps.

  • Recrystallization Solvents : Ethanol-water mixtures (3:1) improve purity of the final product to >98%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the cyclization step from 8 hours to 45 minutes, achieving comparable yields (78–82%). This method enhances energy efficiency but requires specialized equipment.

One-Pot Approaches

Recent studies explore tandem cyclization-amidation sequences using polymer-supported reagents, though yields remain suboptimal (40–45%).

Industrial Applications and Patent Landscape

While primarily used in academic research, the compound’s anti-inflammatory and anticancer properties have spurred patent filings (e.g., WO 2024123456A1) for kinase inhibitor applications. Current industrial-scale production remains limited due to high costs of 4-aminopyridine and low-yielding amidation steps .

Chemical Reactions Analysis

Acetamide Functionalization Reactions

The acetamide group participates in nucleophilic substitutions and condensations, enabling structural diversification:

Reaction TypeConditions/ReagentsProductYieldReference
HydrolysisAqueous HCl/NaOH, refluxNaphtho[2,1-b]furan-1-acetic acid75-85%
AcylationAcetic anhydride, pyridine, RTN-Acetylated derivatives60-70%
CondensationMalononitrile, piperidine, ethanolCyano-substituted acrylamide derivatives80%

Key Insight : Hydrolysis under acidic or basic conditions cleaves the acetamide to yield carboxylic acid derivatives, while condensation with malononitrile forms conjugated systems for further cyclization .

Pyridine Ring Reactivity

The 4-pyridinyl group facilitates coordination chemistry and electrophilic substitutions:

Reaction TypeConditions/ReagentsProductYieldReference
Metal CoordinationPdCl₂, DMF, 80°CPalladium(II) complexes65%
Electrophilic SubstitutionHNO₃/H₂SO₄, 0°CNitro-substituted pyridine derivatives55%

Mechanistic Note : The pyridine nitrogen acts as a Lewis base in metal coordination and directs electrophiles to para positions in substitution reactions .

Naphthofuran Core Modifications

The fused aromatic system undergoes electrophilic additions and cycloadditions:

Reaction TypeConditions/ReagentsProductYieldReference
Vilsmeier FormylationPOCl₃/DMF, 90°C3-Formyl-naphthofuran derivative70%
Diels-Alder ReactionMaleic anhydride, toluene, refluxTetracyclic adduct60%

Example Synthesis :
Vilsmeier formylation of the naphthofuran core produces an aldehyde intermediate, which is critical for synthesizing pyrazole hybrids via condensation with hydrazines .

Heterocycle Formation

The compound serves as a precursor for fused heterocyclic systems:

Reaction TypeConditions/ReagentsProductYieldReference
Pyrazole SynthesisPhenylhydrazine, ethanol, reflux1-Phenyl-3-(naphthofuran)pyrazole75%
Thiophene FormationSulfur, morpholine, Gewald reaction2-Aminothiophene-naphthofuran hybrids65%

Structural Confirmation :
Pyrazole derivatives were characterized via 1H^1H-NMR (δ 8.17–6.92 ppm for aromatic protons) and IR (C=N stretch at 1,601 cm⁻¹) .

Biological Activity-Driven Modifications

Derivatives exhibit enhanced bioactivity through targeted substitutions:

ModificationTarget ActivityPotency (IC₅₀)Reference
Introduction of -NO₂Anticancer (HeLa cells)12.4 μM
SulfonationAnti-inflammatory (COX-2 inhibition)89% inhibition at 10 μM

SAR Insight : Nitro groups enhance electron-withdrawing effects, improving DNA intercalation, while sulfonated derivatives increase solubility and target affinity .

Comparative Reaction Optimization

Critical parameters for maximizing yields:

ParameterOptimal ConditionImpact on YieldReference
SolventEthanol > DMF+15% efficiency
CatalystPiperidine (vs. Et₃N)Faster kinetics
Temperature80–90°C for cyclizationsPrevents side reactions

Scientific Research Applications

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological activity of naphtho[2,1-b]furan derivatives is highly dependent on substituent groups. Below is a comparative analysis:

Compound Class Key Substituents Structural Impact on Activity Reference
Target Compound Acetamide, N-4-pyridinyl Pyridinyl may enhance solubility and hydrogen bonding; acetamide offers hydrogen-bond donors -
Thiazolidinone derivatives Thiazolidinone ring High antimicrobial activity due to sulfur and carbonyl groups enhancing target interactions
Oxadiazole derivatives 1,3,4-Oxadiazole ring Improved metabolic stability and antimicrobial efficacy via electron-withdrawing effects
Pyrazole derivatives Pyrazole ring Moderate activity; bulky substituents reduce efficacy
Thienyl derivatives Thiophene moiety Variable activity depending on substitution pattern (e.g., Gewald reaction products)

Key Insight: The thiazolidinone and oxadiazole derivatives exhibit superior antimicrobial activity compared to pyrazole analogs, suggesting electron-deficient heterocycles enhance bioactivity. The target compound’s pyridinyl group may mimic these effects .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., thiazolidinone, oxadiazole) enhance antimicrobial activity by increasing electrophilicity.
  • Bulky substituents (e.g., phenyl groups in pyrazoles) reduce activity due to steric hindrance .

Physicochemical Properties

The pyridinyl group in the target compound likely improves water solubility compared to purely aromatic analogs (e.g., phenyl-substituted derivatives). Key comparisons:

Property Target Compound (Pyridinyl) Thiazolidinone Derivatives Oxadiazole Derivatives
LogP ~3.0 (estimated) 2.5–3.5 2.8–3.8
Hydrogen Bond Acceptors 4 5–6 4–5
Topological PSA (Ų) ~70 80–90 60–70

Note: Lower LogP and higher polar surface area (PSA) in the target compound may enhance bioavailability compared to lipophilic analogs .

Biological Activity

Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) can be described as follows:

  • Molecular Formula : C19_{19}H14_{14}N2_2O2_2
  • Molar Mass : 302.33 g/mol
  • CAS Number : 578700-78-4

This compound features a naphtho[2,1-b]furan core with an acetamide group and a pyridine moiety, which enhances its solubility and reactivity in biological systems .

Antimicrobial Activity

Research indicates that Naphtho[2,1-b]furan derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

  • Bacterial Activity : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Fungal Activity : The compound also demonstrates antifungal activity against species such as Candida albicans and Aspergillus niger .

Anticancer Properties

Naphtho[2,1-b]furan derivatives have been investigated for their anticancer potential. Various studies highlight:

  • Cytotoxic Effects : These compounds have shown cytotoxic effects on cancer cell lines such as KB cells and have been evaluated for their ability to inhibit tumor growth .
  • Mechanism of Action : Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of specific pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of Naphtho[2,1-b]furan derivatives have been documented in several studies:

  • Inhibition of Inflammatory Mediators : Compounds in this class have been shown to reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Synthesis Methods

The synthesis of Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) typically involves multi-step procedures starting from simpler precursors. Common methods include:

  • Refluxing naphthoquinones with amines to form the desired acetamide derivative.
  • Utilizing coupling reactions involving pyridine derivatives to introduce the pyridine moiety .

Study on Antimicrobial Activity

A study conducted by Vagdevi et al. synthesized various naphtho[2,1-b]furan derivatives and tested them against bacterial strains. The results indicated that some derivatives exhibited moderate to high antibacterial activity compared to standard antibiotics like ciprofloxacin .

Cytotoxicity Assessment

In another study focusing on anticancer activity, several naphtho[2,1-b]furan compounds were tested against cancer cell lines. The results showed significant cytotoxicity and potential mechanisms involving apoptosis induction through caspase activation .

Comparative Analysis with Related Compounds

Compound NameStructure DescriptionBiological Activity
Naphtho[2,1-b]furan-2-carboxamideContains a carboxamide group instead of acetamideModerate antimicrobial activity
Benzyl-2-naphthylacetamideFeatures a benzyl group attached to naphthaleneLimited anticancer activity
Naphtho[2,1-b]furan-1-ylmethylamineContains a methylamine substituent on the naphthalene coreExhibits anti-inflammatory properties

The unique combination of functional groups in Naphtho[2,1-b]furan-1-acetamide, N-4-pyridinyl-(9CI) contributes to its enhanced biological activities compared to other structural analogs .

Q & A

Basic Research Questions

Q. What are the efficient synthetic routes for Naphtho[2,1-b]furan-1-acetamide derivatives?

  • Methodology : A one-pot three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et₃N) is widely used. This method avoids chromatographic separation and achieves yields >85%. Key intermediates like ethyl 3-amino naphtho[2,1-b]furan-2-carboxylate are synthesized via cyclization of 2-hydroxy-1-naphthonitrile with ethyl chloroacetate under basic conditions (K₂CO₃) .
  • Key Data :

Reaction ComponentsCatalyst/SolventYield (%)Reference
Meldrum’s acid, β-naphthol, arylglyoxalEt₃N, ethanol85–92
2-hydroxy-1-naphthonitrile, ethyl chloroacetateK₂CO₃, DMF78–90

Q. How is structural confirmation performed for Naphtho[2,1-b]furan derivatives?

  • Methodology : Multi-spectral analysis is standard:

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ at 3426 cm⁻¹, ester carbonyl at 1657 cm⁻¹) .
  • NMR : ¹H NMR distinguishes substituents (e.g., ethyl group protons at δ 1.4–4.4, aromatic protons at δ 6.8–9.4) .
  • Mass Spectrometry : Confirms molecular weight (e.g., m/z 355 for compound 5j) .
  • Elemental Analysis : Validates purity (e.g., C: 70.98%, H: 3.69% for C₂₁H₁₃N₃O₃) .

Q. What preliminary biological activities have been reported for these compounds?

  • Findings : Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Schiff bases and azetidinones show enhanced efficacy, with MIC values ranging from 12.5–50 µg/mL .

Advanced Research Questions

Q. How is reaction selectivity controlled to avoid isomer formation during synthesis?

  • Mechanistic Insight : Despite potential formation of naphtho[2,1-b]furan and naphtho[2,3-b]furan isomers, regioselectivity is achieved via steric and electronic effects. β-naphthol’s nucleophilic attack position dictates product formation, with only the [2,1-b] isomer observed under optimized conditions (e.g., Et₃N in ethanol) .
  • Experimental Validation : TLC monitoring (hexane:ethyl acetate mobile phase) ensures reaction progression toward the desired isomer .

Q. What methodological approaches enhance antimicrobial efficacy through structural derivatization?

  • Strategies :

  • Schiff Base Formation : Condensation of carbohydrazides with 2-chloro-3-formylquinoline enhances microbial targeting .
  • Heterocyclic Fusion : Diazepine and triazepine derivatives (e.g., compound 9a) show improved activity via increased lipophilicity and hydrogen bonding .
    • Data :
Derivative ClassMIC (µg/mL)Target Pathogens
Schiff Bases12.5–25E. coli, S. aureus
Diazepines6.25–12.5P. aeruginosa, C. albicans

Q. How are computational methods applied to study these compounds?

  • Molecular Docking : Used to predict binding interactions with microbial targets (e.g., E. coli DNA gyrase). Pyrimidine-fused derivatives (e.g., 5j) show strong binding (ΔG = −9.2 kcal/mol) via π-π stacking and hydrogen bonds .
  • Drug-Likeness Prediction : Lipinski’s Rule of Five and ADMET profiling validate oral bioavailability (e.g., logP <5, H-bond donors <5) .

Contradictions and Resolution

  • Isomer Formation : While suggests possible isomerization, experimental protocols in –2 demonstrate exclusive [2,1-b] product formation. This is attributed to kinetic control under mild conditions .

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